molecular formula C23H23N3O5S B2797705 N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide CAS No. 391219-93-5

N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide

Numéro de catalogue B2797705
Numéro CAS: 391219-93-5
Poids moléculaire: 453.51
Clé InChI: RQSJMDZHAWYVJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide, also known as ETC-1002, is a small molecule drug that has gained attention for its potential in treating cardiovascular diseases. It was first discovered by Esperion Therapeutics and has been in clinical trials since 2010.

Mécanisme D'action

The mechanism of action of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide involves the activation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular metabolism. AMPK activation leads to increased fatty acid oxidation and decreased lipid synthesis, which results in reduced LDL cholesterol and increased HDL cholesterol levels. N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide also inhibits acetyl-CoA carboxylase, an enzyme involved in lipid synthesis, further contributing to its lipid-lowering effects.
Biochemical and Physiological Effects
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its lipid-lowering effects, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to reduce inflammation, oxidative stress, and vascular dysfunction. These effects may contribute to its potential in treating cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is its specificity for AMPK activation, which minimizes off-target effects. In addition, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have a good safety profile in clinical trials. However, one of the limitations of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several future directions for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide research. One area of interest is the potential for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide in combination therapy with existing lipid-lowering drugs, such as statins. This may provide additional benefits in reducing cardiovascular risk. Another area of interest is the potential for N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide in treating other metabolic diseases, such as diabetes and obesity. Finally, further research is needed to optimize the dosing and administration of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide to maximize its therapeutic effects.

Méthodes De Synthèse

The synthesis of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide involves several steps, including the reaction of p-tolylsulfonyl chloride with N-ethoxy-N-(2-hydroxyethyl)carbamoyl chloride to form N-(2-ethoxyphenyl)-N-(p-tolyl)carbamoyl chloride. This intermediate is then reacted with ammonium carbonate to produce N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been investigated for its potential in treating a range of cardiovascular diseases, including dyslipidemia, atherosclerosis, and heart failure. Dyslipidemia is a common condition characterized by high levels of cholesterol and triglycerides in the blood. N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to reduce low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol, which are key risk factors for cardiovascular disease. In addition, N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, which may also contribute to its therapeutic effects.

Propriétés

IUPAC Name

1-(benzenesulfonyl)-3-[(2-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-3-31-21-12-8-7-11-20(21)24-22(27)25-23(28)26(18-15-13-17(2)14-16-18)32(29,30)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSJMDZHAWYVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC(=O)N(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.